molecular formula C16H12FN3O4 B13093617 6-Fluoro-1-(2-hydroxyethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

6-Fluoro-1-(2-hydroxyethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13093617
M. Wt: 329.28 g/mol
InChI Key: ZCOKAEYUKSXRAG-UHFFFAOYSA-N
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Description

6-Fluoro-1-(2-hydroxyethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of heterocyclic organic compounds This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-(2-hydroxyethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through an alkylation reaction using ethylene oxide or a similar reagent.

    Incorporation of the Pyridine Ring: The pyridine ring is attached via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(2-hydroxyethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium thiolate (KSCN)

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted naphthyridine derivatives

Scientific Research Applications

6-Fluoro-1-(2-hydroxyethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(2-hydroxyethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. Additionally, it may modulate signaling pathways involved in inflammation and pain, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.

    Levofloxacin: Another fluoroquinolone with a similar structure and antimicrobial activity.

    Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

6-Fluoro-1-(2-hydroxyethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group and the pyridine ring enhances its solubility and bioavailability, making it a promising candidate for further development in various applications.

Properties

Molecular Formula

C16H12FN3O4

Molecular Weight

329.28 g/mol

IUPAC Name

6-fluoro-1-(2-hydroxyethyl)-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C16H12FN3O4/c17-12-7-10-14(22)11(16(23)24)8-20(5-6-21)15(10)19-13(12)9-1-3-18-4-2-9/h1-4,7-8,21H,5-6H2,(H,23,24)

InChI Key

ZCOKAEYUKSXRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=C3C(=O)C(=CN(C3=N2)CCO)C(=O)O)F

Origin of Product

United States

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